Cadmium sulfate octahydrate

Descripción general

Descripción

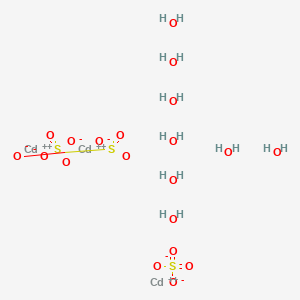

Cadmium sulfate octahydrate is an inorganic compound with the chemical formula ( \text{CdSO}_4 \cdot 8 \text{H}_2\text{O} ). It is a white, hygroscopic solid that is highly soluble in water. This compound is commonly used in various industrial applications, including electroplating and as a precursor for cadmium-based pigments .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cadmium sulfate octahydrate can be synthesized by reacting cadmium metal, cadmium oxide, or cadmium hydroxide with dilute sulfuric acid. The reactions are as follows: [ \text{Cd} + \text{H}_2\text{SO}_4 \rightarrow \text{CdSO}_4 + \text{H}_2 ] [ \text{CdO} + \text{H}_2\text{SO}_4 \rightarrow \text{CdSO}_4 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is typically produced by dissolving cadmium metal or cadmium oxide in sulfuric acid, followed by crystallization to obtain the octahydrate form .

Types of Reactions:

Oxidation: Cadmium sulfate can undergo oxidation reactions, although it is more commonly involved in reduction processes.

Reduction: Cadmium sulfate can be reduced to cadmium metal using reducing agents such as hydrogen gas.

Substitution: It can participate in substitution reactions where the sulfate ion is replaced by other anions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate.

Reduction: Hydrogen gas or other reducing agents.

Substitution: Various anions like chloride or nitrate in aqueous solutions.

Major Products:

Reduction: Cadmium metal.

Substitution: Cadmium chloride, cadmium nitrate, etc.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Cadmium sulfate octahydrate is utilized in several scientific research contexts, particularly in materials science and chemistry.

Phase Transition Studies

Recent studies have demonstrated that this compound exhibits switchable phase transitions between crystalline and amorphous states when subjected to shock waves. This behavior has been authenticated through various spectroscopic techniques, making it a candidate for applications in molecular switching and optical data storage systems .

Electrochemical Applications

This compound serves as an electrolyte in electrochemical cells, particularly in Weston standard cells. Its high solubility and stability make it suitable for use in electroplating processes for cadmium, copper, and nickel .

Industrial Applications

This compound is extensively used in industrial processes due to its chemical properties.

Electroplating

- Application : It is widely used for the electroplating of cadmium on various substrates.

- Benefits : Provides corrosion resistance and enhances the durability of metal surfaces.

Pigment Production

- Application : Acts as a precursor for cadmium-based pigments, such as cadmium sulfide.

- Usage : These pigments are utilized in paints, plastics, and ceramics due to their vibrant colors and stability .

Chemical Synthesis

- Application : Used as a reagent in the synthesis of other cadmium compounds.

- Example : It can be employed in the production of catalysts and phosphors .

Health and Safety Considerations

While this compound has significant applications, it is essential to consider its toxicological profile:

- Toxicity : It is classified as toxic and potentially carcinogenic. Prolonged exposure can lead to serious health risks, including damage to organs and reproductive toxicity .

- Safety Measures : Proper handling procedures must be followed to minimize exposure risks during industrial applications.

Data Tables

The following tables summarize key properties and applications of this compound:

| Application | Description |

|---|---|

| Electroplating | Used for depositing cadmium onto metal surfaces |

| Pigment Production | Precursor for vibrant cadmium-based pigments |

| Electrochemical Cells | Serves as an electrolyte in Weston cells |

| Molecular Switching | Potential use in optical data storage systems |

Case Studies

Several case studies illustrate the diverse applications of this compound:

- Case Study 1 : In a study on materials science, researchers utilized this compound to investigate phase transitions under shock conditions, revealing potential uses in advanced data storage technologies .

- Case Study 2 : A manufacturing facility implemented this compound in their electroplating process, resulting in improved corrosion resistance of components used in harsh environments .

Mecanismo De Acción

The mechanism by which cadmium sulfate octahydrate exerts its effects involves the interaction of cadmium ions with various molecular targets. Cadmium ions can bind to proteins and enzymes, disrupting their normal function. This can lead to oxidative stress, DNA damage, and apoptosis (programmed cell death). The pathways involved include the generation of reactive oxygen species and the activation of stress response pathways .

Comparación Con Compuestos Similares

- Cadmium acetate

- Cadmium chloride

- Cadmium nitrate

Comparison:

- Cadmium acetate: Similar in terms of cadmium content but differs in its acetate anion, making it more suitable for certain organic reactions.

- Cadmium chloride: More commonly used in laboratory settings due to its higher solubility in water.

- Cadmium nitrate: Used in similar applications but has different solubility and reactivity properties.

Uniqueness: Cadmium sulfate octahydrate is unique due to its high solubility in water and its specific applications in electroplating and as an electrolyte in Weston cells .

Actividad Biológica

Cadmium sulfate octahydrate (CdSO₄·8H₂O) is a cadmium salt that has garnered attention in various fields due to its unique biological activities. This article explores its biological effects, mechanisms of action, and potential applications, supported by data tables and case studies.

- Molecular Formula : CdSO₄·8H₂O

- Molecular Weight : 769.54 g/mol

- Density : 3.08 g/cm³

- Melting Point : 41 °C

Toxicological Profile

Cadmium compounds, including this compound, are known for their toxicity and potential carcinogenic effects. The International Agency for Research on Cancer (IARC) classifies cadmium as a human carcinogen, primarily due to its association with lung cancer and renal damage . The compound has been shown to cause various toxic effects, including:

- Tumorigenic Effects : Classified as neoplastic based on prolonged exposure studies at doses of 60 mg/kg over two years .

- Organ Damage : Prolonged exposure can lead to kidney damage and other organ impairments .

- Reproductive Toxicity : Evidence suggests that cadmium can adversely affect reproductive health, causing defects in progeny and impairing reproductive functions .

Biological Activity

Despite its toxicity, this compound exhibits certain biological activities that may be harnessed in therapeutic contexts:

Antibacterial Activity

Recent studies have indicated that cadmium complexes can enhance antibacterial properties when complexed with ligands such as phenanthroline. A study demonstrated the improved antibacterial activity of a cadmium complex against both Gram-positive and Gram-negative bacteria compared to cadmium alone . The mechanism involves the interaction of cadmium ions with bacterial DNA, disrupting cellular processes.

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| This compound | 15 | Staphylococcus aureus |

| Cd(II)-phenanthroline complex | 25 | Escherichia coli |

Antitumor Activity

Cadmium complexes have shown potential in targeting cancer cells. For instance, cadmium(II) complexes with specific ligands exhibited significant inhibitory effects on glioma cells, suggesting a pathway for developing anticancer therapies . The interaction of these complexes with nucleic acids is believed to play a crucial role in their cytotoxicity.

The biological activity of this compound and its complexes can be attributed to several mechanisms:

- DNA Interaction : Cadmium ions can bind to DNA, leading to structural changes that may inhibit replication and transcription.

- Reactive Oxygen Species (ROS) Generation : Cadmium exposure has been linked to increased oxidative stress, contributing to cellular damage and apoptosis.

- Enzyme Inhibition : Cadmium can inhibit various enzymes involved in critical metabolic pathways, affecting cell viability.

Case Study 1: Antibacterial Efficacy

A study examined the antibacterial efficacy of a new cadmium complex against common pathogens. The results indicated that the complex formed between this compound and phenanthroline showed enhanced antibacterial properties compared to the uncomplexed form.

Case Study 2: Antitumor Potential

Research involving cadmium complexes demonstrated their ability to induce apoptosis in glioma cells through DNA interaction and ROS generation. This highlights the dual nature of cadmium compounds as both toxic agents and potential therapeutic agents in oncology.

Propiedades

IUPAC Name |

cadmium(2+);trisulfate;octahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Cd.3H2O4S.8H2O/c;;;3*1-5(2,3)4;;;;;;;;/h;;;3*(H2,1,2,3,4);8*1H2/q3*+2;;;;;;;;;;;/p-6 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGHQMAQBLOTWPQ-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Cd+2].[Cd+2].[Cd+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cd3H16O20S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020230 | |

| Record name | Cadmium sulfate (1:1) hydrate (3:8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

769.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7790-84-3 | |

| Record name | Cadmium sulfate (1:1) hydrate (3:8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CADMIUM SULFATE OCTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWX6F604BL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.